molecular formula C19H22BrN3O B3730621 4-benzyl-N-(5-bromo-2-methoxybenzylidene)-1-piperazinamine

4-benzyl-N-(5-bromo-2-methoxybenzylidene)-1-piperazinamine

Cat. No. B3730621
M. Wt: 388.3 g/mol
InChI Key: CIFIQJIGRXQZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(5-bromo-2-methoxybenzylidene)-1-piperazinamine, also known as BMBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BMBP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(5-bromo-2-methoxybenzylidene)-1-piperazinamine is not fully understood, but it is believed to involve the inhibition of enzymes and receptors involved in various biological processes. 4-benzyl-N-(5-bromo-2-methoxybenzylidene)-1-piperazinamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-benzyl-N-(5-bromo-2-methoxybenzylidene)-1-piperazinamine has also been shown to inhibit the activity of bacterial and viral enzymes, which can lead to the disruption of their life cycle.
Biochemical and Physiological Effects:
4-benzyl-N-(5-bromo-2-methoxybenzylidene)-1-piperazinamine has been shown to exhibit various biochemical and physiological effects, depending on the target biological pathway. 4-benzyl-N-(5-bromo-2-methoxybenzylidene)-1-piperazinamine has been shown to induce DNA damage in cancer cells, leading to their death. 4-benzyl-N-(5-bromo-2-methoxybenzylidene)-1-piperazinamine has also been shown to inhibit the activity of bacterial and viral enzymes, leading to their inactivation. 4-benzyl-N-(5-bromo-2-methoxybenzylidene)-1-piperazinamine has been shown to have low toxicity in vitro, indicating its potential as a safe and effective drug candidate.

Advantages and Limitations for Lab Experiments

4-benzyl-N-(5-bromo-2-methoxybenzylidene)-1-piperazinamine has several advantages for use in lab experiments. Its unique structure allows for the modification of its functional groups, which can be tailored to target specific biological pathways. 4-benzyl-N-(5-bromo-2-methoxybenzylidene)-1-piperazinamine has been shown to exhibit low toxicity in vitro, indicating its potential as a safe and effective drug candidate. However, 4-benzyl-N-(5-bromo-2-methoxybenzylidene)-1-piperazinamine has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for the study of 4-benzyl-N-(5-bromo-2-methoxybenzylidene)-1-piperazinamine. One potential direction is the development of 4-benzyl-N-(5-bromo-2-methoxybenzylidene)-1-piperazinamine derivatives with improved solubility and stability, which can enhance its efficacy in vivo. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of 4-benzyl-N-(5-bromo-2-methoxybenzylidene)-1-piperazinamine, which can provide insights into its efficacy and safety in vivo. Additionally, the study of the structure-activity relationship of 4-benzyl-N-(5-bromo-2-methoxybenzylidene)-1-piperazinamine can lead to the development of more potent and selective drug candidates.

Scientific Research Applications

4-benzyl-N-(5-bromo-2-methoxybenzylidene)-1-piperazinamine has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. 4-benzyl-N-(5-bromo-2-methoxybenzylidene)-1-piperazinamine has been shown to exhibit activity against various biological targets, including cancer cells, bacteria, and viruses. The unique structure of 4-benzyl-N-(5-bromo-2-methoxybenzylidene)-1-piperazinamine allows for the modification of its functional groups, which can be tailored to target specific biological pathways.

properties

IUPAC Name

N-(4-benzylpiperazin-1-yl)-1-(5-bromo-2-methoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O/c1-24-19-8-7-18(20)13-17(19)14-21-23-11-9-22(10-12-23)15-16-5-3-2-4-6-16/h2-8,13-14H,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFIQJIGRXQZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-benzylpiperazin-1-yl)-1-(5-bromo-2-methoxyphenyl)methanimine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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